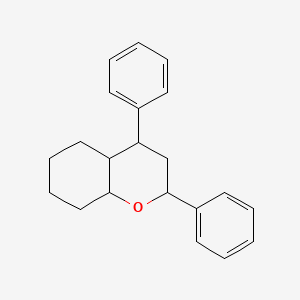

2,4-Diphenylhexahydrochroman

Description

Properties

CAS No. |

72567-24-9 |

|---|---|

Molecular Formula |

C21H24O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |

InChI |

InChI=1S/C21H24O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-6,9-12,18-21H,7-8,13-15H2 |

InChI Key |

FNRDGIXMRRWBJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

- 2,4-Diphenylhexahydrochroman vs. 4´,7-Dihydroxy-4-phenyl-chroman-2-ones (e.g., compound 3l in ): The former lacks oxygenated substituents (e.g., hydroxyl or methoxy groups) but features phenyl groups at both 2- and 4-positions.

- Hexahydrochroman Core vs.

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Notes:

- The absence of polar groups (e.g., -OH) in 2,4-diphenylhexahydrochroman likely reduces water solubility compared to hydroxylated analogs like 3l .

- Saturation in the chroman ring may shift NMR signals upfield due to reduced electron delocalization.

Anti-inflammatory and Antiviral Effects :

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| BF₃·Et₂O | DMF | 100 | 68 | ≥95% |

| H₂SO₄ | Toluene | 120 | 52 | ≥90% |

Multi-step purification (e.g., column chromatography, recrystallization) is critical for isolating high-purity products .

Which analytical techniques are most reliable for characterizing 2,4-Diphenylhexahydrochroman?

Methodological Answer:

- Structural Elucidation : Use ¹H/¹³C NMR to confirm stereochemistry and substituent positions. Compare experimental shifts with DFT-calculated spectra to resolve ambiguities .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns achieves >98% purity thresholds, as validated in similar chroman derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

How can contradictions in spectroscopic data (e.g., NMR shifts) for 2,4-Diphenylhexahydrochroman derivatives be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography to resolve stereochemical conflicts. For example, crystallographic data for 7-Hydroxy-3-(4-hydroxybenzyl)chroman confirmed substituent orientations .

- Computational Modeling : DFT calculations (M06-2X/6-311+G(d,p)) predict NMR chemical shifts and optimize geometries, reducing experimental discrepancies .

What computational methods predict the environmental degradation pathways of 2,4-Diphenylhexahydrochroman?

Methodological Answer:

Q. Table 2: Key DFT Parameters for Degradation Studies

| Parameter | Value |

|---|---|

| Basis Set | 6-311+G(d,p) |

| Solvent Model | SMD (Water) |

| Energy Threshold (kcal/mol) | ≤5.0 (for viable pathways) |

How do structural modifications of 2,4-Diphenylhexahydrochroman affect its bioactivity?

Methodological Answer:

- Pharmacophore Mapping : Replace phenyl groups with electron-withdrawing substituents (e.g., -Cl) to enhance binding to histamine receptors, as seen in diphenhydramine derivatives .

- In Silico Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., H1 receptors). Compare binding energies (ΔG) of analogs to identify potent candidates .

What advanced oxidation processes (AOPs) effectively degrade 2,4-Diphenylhexahydrochroman in aquatic systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.